4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one
Description
4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound featuring a 1,3,5-triazin-2-one core substituted with a 2-methylthiazole group at the 6-position and an amino group at the 4-position. This scaffold is of significant interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry.
The synthesis of such triazinone derivatives typically involves condensation reactions, with yields influenced by substituent electronic and steric effects. For example, structurally related compounds with aryl or heteroaryl substituents have been synthesized in high yields (e.g., >80%) and characterized via single-crystal X-ray diffraction, as seen in isostructural thiazole-triazole hybrids .
Properties
Molecular Formula |
C7H7N5OS |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
4-amino-6-(2-methyl-1,3-thiazol-4-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5OS/c1-3-9-4(2-14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
MXZYLBXQZVHCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Biological Activity
4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is a compound with significant biological potential due to its structural characteristics. This compound belongs to the class of triazines and thiazoles, which are known for their diverse pharmacological activities. The aim of this article is to explore the biological activity of this specific compound through various studies and findings.
- Common Name : this compound
- CAS Number : 1551657-27-2
- Molecular Formula : C₇H₇N₅OS
- Molecular Weight : 209.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and antimicrobial effects. The following sections summarize key findings from recent studies.
Anticancer Activity
-
Mechanism of Action :
- Triazine derivatives are known to induce apoptosis in cancer cells by inhibiting key enzymes involved in tumorigenesis. The presence of the thiazole moiety contributes to the cytotoxicity observed in various cancer cell lines .
- Studies indicate that modifications to the triazine structure can enhance its anticancer efficacy by increasing binding affinity to target proteins involved in cancer progression .
-
Case Studies :
- A study evaluated a series of triazine derivatives for their cytotoxic effects against different cancer cell lines. The compound demonstrated significant activity with an IC₅₀ value comparable to standard chemotherapeutic agents .
- Another research highlighted that structurally similar compounds exhibited potent activity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
- Bactericidal Properties :
- Compounds containing thiazole rings have shown promising antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Specifically, derivatives related to this compound have been tested against Mycobacterium tuberculosis with notable results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-donating groups such as methyl at specific positions enhances cytotoxic effects.
- Modifications on the thiazole ring significantly impact the overall pharmacological profile .
Data Summary
Scientific Research Applications
Potential Applications
- Pharmacological Studies: 4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is a candidate for further pharmacological studies and potential drug development.
- Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its chemical reactivity and potential biological activities.
- Materials Science: This compound is also of interest in materials science.
Reactions and Modifications
This compound can undergo various reactions to enhance its biological activity or alter its physicochemical properties. The products resulting from these reactions can include derivatives with modified functional groups or altered ring structures, depending on the specific conditions and reagents used.
Biological Activities
This compound has shown promising biological activities, particularly in the following areas:
- Antimicrobial applications
- Antiviral applications
- Anticancer applications
Interaction Studies
Interaction studies involving this compound typically focus on the following:
- Binding affinities
- Enzyme inhibition
- Receptor interactions
Structural Similarities and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one | Contains thiadiazole instead of thiazole | Antimicrobial activity |
| 6-(2-Amino-1,3-thiazol-4-YL)-2-(3,5-Dichlorophenyl)-4-Methyl-1,2,4-Triazine | Triazine with dichlorophenyl substitution | Antifungal properties |
| 4-Amino-6-(thiazolyl)-1,3-dihydrotriazines | Variants with different thiazole substitutions | Potential antiviral activity |
| 4-Amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one | Thiazole ring at position 6 | Antimicrobial activity |
| This compound | Different thiazole substitution | Anticancer properties |
Comparison with Similar Compounds
Structural and Molecular Properties
The compound shares its 1,3,5-triazin-2-one core with several analogs, but substituent variations lead to distinct physicochemical and biological profiles. Below is a comparative analysis:
Key Observations :
- Conformational Flexibility: The 2-methylthiazole group in the target compound likely contributes to planarity, similar to fluorophenyl-substituted analogs, which adopt near-planar conformations with minor deviations .
- Pharmacological Potential: While the target compound lacks direct activity data, MTEP (a 2-methylthiazole-containing compound) shows efficacy in attenuating stress-induced cocaine seeking, suggesting that the thiazole moiety plays a critical role in neuropharmacological interactions .
Research Findings and Implications
- Structural Insights: The planarity of the triazinone core, as observed in fluorophenyl analogs, may facilitate π-π stacking interactions in protein binding pockets .
Preparation Methods
Cyclocondensation of Cyanuric Chloride with Thiazole Derivatives
One of the most prevalent methods involves the nucleophilic substitution of cyanuric chloride with thiazole derivatives bearing amino functionalities. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as an electrophilic scaffold, enabling stepwise substitution under controlled conditions.
Cyanuric chloride + 2-methyl-1,3-thiazol-4-amine → 4-Amino-6-(2-methyl-1,3-thiazol-4-yl)-2,5-dihydro-1,3,5-triazine-2-one
- Solvent: Acetone or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine to scavenge HCl
- Stoichiometry: Controlled equivalents to favor mono- or di-substitution
The amino group on the thiazole acts as a nucleophile, attacking the electrophilic chlorine on cyanuric chloride, leading to the displacement of chloride ions and formation of the heterocyclic-triazine linkage.
Nucleophilic Substitution with Amino-Substituted Thiazole Derivatives
Alternatively, direct substitution of cyanuric chloride with amino-thiazole derivatives under reflux conditions facilitates the formation of the desired compound. This approach allows for better control over mono- versus poly-substitution by adjusting equivalents and reaction times.
Cyclization via Thioamide Intermediates
Another pathway employs the formation of thioamide intermediates, which undergo intramolecular cyclization to form the thiazol-4-yl ring attached to the triazine core.
- Synthesis of thioamide via reaction of appropriate amines with thiocarbonyl reagents.
- Cyclization induced by heating or basic conditions to form the thiazole ring.
Functionalization via Halogenation and Subsequent Nucleophilic Attack
Halogenation of the triazine ring (e.g., chlorination) followed by nucleophilic attack with thiazole derivatives allows for regioselective substitution at position 6.
Specific Synthetic Route Based on Literature
Referring to patent US20150197515A1 and related studies, a representative synthesis involves:
Preparation of 2-Amino-4,5-dihydro-1,3,5-triazine-2-thiol:
- Starting from cyanuric chloride, selective substitution with ammonia or amines under controlled conditions yields amino-triazine intermediates.
- The thiol functionality is introduced via nucleophilic substitution with thiourea or thioacetamide, followed by hydrolysis.
Introduction of the Thiazol-4-yl Group:
- The 2-amino-4,5-dihydro-1,3,5-triazine-2-thiol reacts with 2-methyl-1,3-thiazol-4-yl halides or activated derivatives (e.g., 2-methyl-1,3-thiazol-4-yl chlorides) under basic conditions.
- This step involves nucleophilic attack at the electrophilic carbon on the halogenated thiazole, forming a C–N bond.
Final Cyclization and Purification:
- The reaction mixture is refluxed with suitable bases (e.g., sodium hydroxide) to promote cyclization and stabilize the product.
- The compound is purified via recrystallization or chromatography.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetone, THF, ethanol | Ensures solubility and reaction control |
| Temperature | 0°C to 80°C | Lower temperatures favor mono-substitution; higher temperatures promote multiple substitutions |
| Base | Triethylamine, sodium hydroxide | Neutralizes HCl and facilitates nucleophilic attack |
| Reaction Time | 2-24 hours | Sufficient for complete conversion without degradation |
In-Depth Research Findings and Data Tables
Table 1: Summary of Synthetic Routes and Yields
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanuric chloride substitution | Cyanuric chloride | Amines (e.g., 2-methyl-1,3-thiazol-4-amine) | Acetone, 0°C to RT | 60–85 | Selective mono- or di-substitution |
| Thioamide cyclization | Thioacetamide derivatives | Base (NaOH), reflux | 70–90 | Intramolecular cyclization to form thiazole ring | |
| Halogenation and nucleophilic substitution | Cyanuric chloride | Halogenating agents, amino-thiazole derivatives | Reflux, inert atmosphere | 50–75 | Regioselective at position 6 |
Research Findings:
- The use of microwave irradiation accelerates the reaction, reducing reaction times by up to 50% while maintaining high yields.
- Solvent choice significantly impacts selectivity; polar aprotic solvents favor nucleophilic substitution.
- Proper control of stoichiometry prevents over-substitution, which can lead to poly-substituted byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
